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Compound of Interest

Compound Name:
Ethyl 4-

(rhamnosyloxy)benzylcarbamate

Cat. No.: B1164476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, experimental

protocols, and biological significance of Ethyl 4-(rhamnosyloxy)benzylcarbamate, a natural

product isolated from Moringa oleifera. This document is intended to serve as a comprehensive

resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties
Ethyl 4-(rhamnosyloxy)benzylcarbamate is a glycosidic carbamate with the molecular

formula C₁₆H₂₃NO₇ and a molecular weight of 341.36 g/mol .[1] The structure, as confirmed by

its IUPAC name ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-

yl]oxyphenyl]methyl]carbamate, consists of a benzylcarbamate moiety linked to a rhamnose

sugar unit.[1]
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Property Value Source

Molecular Formula C₁₆H₂₃NO₇ PubChem[1]

Molecular Weight 341.36 g/mol PubChem[1]

IUPAC Name

ethyl N-[[4-

[(2S,3R,4R,5R,6S)-3,4,5-

trihydroxy-6-methyloxan-2-

yl]oxyphenyl]methyl]carbamate

PubChem[1]

CAS Number 208346-80-9 BOC Sciences[2]

Spectroscopic Data
While a complete, published dataset for Ethyl 4-(rhamnosyloxy)benzylcarbamate is not

readily available, data for the closely related thiocarbamate analogue, Niazimicin (O-ethyl-4-[α-

L-rhamnosyloxy]thiocarbamate), provides a strong basis for spectral assignment. The key

difference is the substitution of the carbonyl (C=O) group in the carbamate with a thiocarbonyl

(C=S) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the ¹H and ¹³C NMR chemical shift assignments for the

rhamnosyloxyphenylmethyl core, based on the data reported for Niazimicin. The assignments

for the ethyl carbamate moiety are predicted based on standard chemical shift ranges.

Table 1: ¹H NMR Spectroscopic Data
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Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-2', H-6' ~7.2-7.4 d

H-3', H-5' ~6.9-7.1 d

H-1'' ~5.3 d

H-2'' ~4.0 m

H-3'' ~3.7 m

H-4'' ~3.3 m

H-5'' ~3.8 m

H-6'' (CH₃) ~1.2 d

-CH₂-N ~4.2 d

-O-CH₂-CH₃ ~4.1 q

-O-CH₂-CH₃ ~1.2 t

-NH- ~5.0 br s

Table 2: ¹³C NMR Spectroscopic Data
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Carbon Predicted Chemical Shift (δ, ppm)

C-1' ~156

C-2', C-6' ~128

C-3', C-5' ~116

C-4' ~130

C=O ~157

-CH₂-N ~45

C-1'' ~98

C-2'' ~70

C-3'' ~71

C-4'' ~72

C-5'' ~69

C-6'' (CH₃) ~18

-O-CH₂-CH₃ ~61

-O-CH₂-CH₃ ~15

Infrared (IR) Spectroscopy
The predicted characteristic IR absorption bands for Ethyl 4-
(rhamnosyloxy)benzylcarbamate are based on its functional groups.

Table 3: IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1164476?utm_src=pdf-body
https://www.benchchem.com/product/b1164476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Wavenumber (cm⁻¹) Intensity

O-H (hydroxyls) 3500-3200 Strong, Broad

N-H (carbamate) 3400-3200 Medium

C-H (aromatic) 3100-3000 Medium

C-H (aliphatic) 3000-2850 Medium

C=O (carbamate) 1725-1700 Strong

C=C (aromatic) 1600-1450 Medium

C-O (ether, alcohol) 1260-1000 Strong

Mass Spectrometry (MS)
The expected mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule

[M+H]⁺ at m/z 342 or 343, respectively.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

341 [M]⁺

195 [M - rhamnose + H]⁺

178 [4-(rhamnosyloxy)benzyl]⁺

149 [rhamnose - H₂O + H]⁺

121 [C₈H₉O]⁺ (benzyl fragment)

Experimental Protocols
Isolation from Moringa oleifera Leaves
Ethyl 4-(rhamnosyloxy)benzylcarbamate is a natural product found in the leaves of Moringa

oleifera. A general procedure for the extraction and isolation of compounds from this plant is as

follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1164476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying and Pulverization: Freshly collected leaves are air-dried at room temperature and

then ground into a fine powder.

Extraction: The powdered leaves are extracted with a suitable solvent, such as ethanol or

methanol, at room temperature. The extraction is typically repeated multiple times to ensure

maximum yield.

Solvent Evaporation: The solvent from the combined extracts is removed under reduced

pressure to obtain a crude extract.

Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents

of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on

their polarity.

Chromatographic Purification: The fractions are further purified using column

chromatography techniques, such as silica gel chromatography or Sephadex LH-20, with

appropriate solvent systems to isolate the pure compound.

Biological Activity and Signaling Pathway
Recent studies have highlighted the potential of Ethyl 4-(rhamnosyloxy)benzylcarbamate as

a therapeutic agent. It has been identified as a potent inhibitor of dipeptidyl peptidase-4

(DPP4), an enzyme involved in glucose metabolism.[3][4] Inhibition of DPP4 increases the

levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon

release, thereby lowering blood glucose levels. This makes Ethyl 4-
(rhamnosyloxy)benzylcarbamate a promising candidate for the development of new

treatments for type 2 diabetes.
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Caption: Inhibition of DPP4 by Ethyl 4-(rhamnosyloxy)benzylcarbamate.

The logical workflow for the discovery and characterization of this compound is outlined below.
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Caption: Discovery and development workflow for the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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